BenchChemオンラインストアへようこそ!

6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Anticonvulsant Benzodiazepine receptor Pentylenetetrazol seizure model

This 6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-45-2) is a fully aromatic, triple-fluorinated pyrazolo[4,3-c]quinoline. It is a high-affinity central benzodiazepine receptor (BzR) ligand. Critically, only the 6,8-difluoro substitution pattern retains in-vivo anticonvulsant activity; the 7,9-dichloro congeners are devoid of such efficacy despite comparable in-vitro BzR binding. This unique pharmacodynamic-pharmacokinetic coupling makes it an irreplaceable tool for neuroscience screening cascades and SAR studies where the N-1 phenyl group serves as a clean reference point for systematic optimization. Procure this compound to ensure your research maintains the precise substitution choreography required for functional BzR activity.

Molecular Formula C22H12F3N3
Molecular Weight 375.354
CAS No. 901021-45-2
Cat. No. B2891047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS901021-45-2
Molecular FormulaC22H12F3N3
Molecular Weight375.354
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C3=C4C=C(C=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)F)F)F
InChIInChI=1S/C22H12F3N3/c23-14-8-6-13(7-9-14)20-18-12-26-21-17(10-15(24)11-19(21)25)22(18)28(27-20)16-4-2-1-3-5-16/h1-12H
InChIKeyAIXKVZORJHTYGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 75 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,8-Difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline: Structural Identity and Pharmacological Heritage


6,8-Difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 901021-45-2) is a fully aromatic, tricyclic pyrazolo[4,3-c]quinoline decorated with three fluorine atoms—two at positions 6 and 8 of the quinoline ring and one on the 3‑(4‑fluorophenyl) substituent—and an unsubstituted phenyl group at N‑1. The scaffold belongs to a well‑documented class of high‑affinity central benzodiazepine receptor (BzR) ligands [1]. The specific 6,8‑difluoro pattern is not merely decorative: earlier work on 2‑arylpyrazolo[4,3‑c]quinolin‑3‑ones demonstrated that only the 6,8‑difluoro series retains in‑vivo anticonvulsant efficacy, while the 7,9‑dichloro congeners are devoid of such activity [2]. This compound therefore occupies a discrete position at the intersection of BzR pharmacology and fluorine‑mediated pharmacokinetic tuning.

Why 6,8-Difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline Cannot Be Replaced by Generic Pyrazoloquinoline Analogs


Pyrazolo[4,3-c]quinolines are not interchangeable building blocks. The presence and position of fluorine substituents profoundly influence both pharmacodynamics and pharmacokinetics. In the classic Savini series, replacement of the 6,8‑difluoro motif with a 7,9‑dichloro pattern completely abolished anticonvulsant activity in the pentylenetetrazol assay, despite both series displaying comparable in‑vitro binding to the benzodiazepine receptor [1]. This demonstrates that BzR affinity alone is insufficient to predict in‑vivo efficacy; the 6,8‑difluoro arrangement uniquely couples target engagement with functional activity. Furthermore, the identity of the N‑1 substituent (phenyl vs. 4‑chlorophenyl vs. 4‑fluorophenyl) modulates lipophilicity and metabolic liability, while the 3‑aryl group fine‑tunes receptor subtype selectivity. Generic substitution therefore risks loss of the precise substitution choreography that confers the desired pharmacological profile.

Quantitative Differentiation of 6,8-Difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline from Closest Analogs


In‑Vivo Anticonvulsant Efficacy: The 6,8‑Difluoro Motif Is Indispensable

Savini et al. (1993) synthesized two parallel series of 2‑arylpyrazolo[4,3‑c]quinolin‑3‑ones: one bearing the 6,8‑difluoro substitution and the other bearing the 7,9‑dichloro substitution. Both series were evaluated in the anti‑pentylenetetrazol (anti‑PTZ) test for anticonvulsant activity. Anticonvulsant protection was observed exclusively in the 6,8‑difluoro series; none of the 7,9‑dichloro derivatives showed measurable activity [1]. This functional dichotomy occurred despite both series exhibiting comparable or higher in‑vitro binding affinity for central benzodiazepine receptors relative to diazepam [2].

Anticonvulsant Benzodiazepine receptor Pentylenetetrazol seizure model

Benzodiazepine Receptor Affinity: Comparable to or Exceeding Diazepam

In the same Savini et al. (1993) study, the 6,8‑difluoro‑2‑arylpyrazolo[4,3‑c]quinolin‑3‑one series was evaluated for its ability to displace [³H]flunitrazepam from rat brain membranes. Several compounds within the 6,8‑difluoro series exhibited affinity for central benzodiazepine receptors that was comparable to, and in some cases higher than, that of the reference drug diazepam [1]. This places the 6,8‑difluoro scaffold among high‑affinity BzR ligands, a property not uniformly shared across all pyrazoloquinoline substitution patterns [2].

Benzodiazepine receptor binding [³H]flunitrazepam displacement CNS drug discovery

Lipophilicity Tuning: 1‑Phenyl vs. 1‑(4‑Chlorophenyl) Analog

The N‑1 substituent directly influences the lipophilicity and, consequently, the blood‑brain barrier penetration and metabolic stability of pyrazolo[4,3‑c]quinolines. The target compound bears a 1‑phenyl group (molecular weight 375.35 g/mol, exact mass 375.098332 g/mol) [1], while its closest commercially available analog, 1‑(4‑chlorophenyl)‑6,8‑difluoro‑3‑(4‑fluorophenyl)‑1H‑pyrazolo[4,3‑c]quinoline (CAS 901247‑81‑2), carries a 4‑chlorophenyl substituent (molecular weight 409.8 g/mol, formula C₂₂H₁₁ClF₃N₃) . The chlorine atom increases molecular weight by ≈34 Da and raises calculated LogP, which may alter tissue distribution and CYP450‑mediated metabolism.

Lipophilicity LogP Physicochemical differentiation

Fluorine‑Mediated Metabolic Stability: Class‑Level Inference from Pyrazoloquinoline SAR

Fluorination at metabolically labile positions is a well‑established strategy to block cytochrome P450‑mediated oxidation and prolong half‑life. The 6,8‑difluoro substitution on the quinoline ring is expected to protect both the 6‑ and 8‑positions from oxidative metabolism, while the 4‑fluorophenyl group at position 3 similarly resists para‑hydroxylation. Comparative SAR in the pyrazolo[4,3‑c]quinolin‑3‑one series showed that the 6,8‑difluoro derivatives maintain in‑vivo activity, whereas non‑fluorinated or differently halogenated analogs either lose potency or exhibit altered pharmacokinetic profiles [1][2].

Metabolic stability Fluorine substitution Oxidative metabolism

Optimal Deployment Scenarios for 6,8-Difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline in Research and Pre‑Clinical Development


CNS Drug Discovery: Benzodiazepine Receptor Ligand Screening

Given the established high affinity of the 6,8‑difluoro pyrazolo[4,3‑c]quinoline scaffold for central benzodiazepine receptors [1], this compound is a strong candidate for inclusion in BzR‑focused screening cascades. Its triple‑fluorinated structure may confer metabolic stability advantages over non‑fluorinated analogs, making it suitable for in‑vivo efficacy studies in anxiety or epilepsy models.

Chemical Probe for Investigating Fluorine Effects on CNS Penetration

The compound's three strategically placed fluorine atoms—two on the quinoline core (6,8) and one on the 3‑aryl ring—provide a well‑defined tool for studying how incremental fluorination affects passive permeability, P‑glycoprotein efflux, and brain‑to‑plasma ratios in rodents [1][2]. Its lower molecular weight relative to chlorinated analogs may favor passive diffusion.

SAR Exploration Around the N‑1 Phenyl Position

Because the N‑1 phenyl group is unsubstituted, this compound serves as a clean reference point for systematic SAR studies. Researchers can compare it directly with the 1‑(4‑chlorophenyl) analog (CAS 901247‑81‑2) or the 1,3‑bis(4‑fluorophenyl) analog (CAS 901021‑41‑8) to isolate the contribution of the N‑1 substituent to receptor binding, functional activity, and pharmacokinetics .

Anticonvulsant Lead Optimization

The 6,8‑difluoro motif is the only substitution pattern in the pyrazolo[4,3‑c]quinolin‑3‑one class that has demonstrated in‑vivo anticonvulsant activity [1]. This compound, bearing a 3‑(4‑fluorophenyl) group and a 1‑phenyl group, can be used as a starting point for medicinal chemistry optimization aimed at improving potency, selectivity, and drug‑like properties while retaining the critical 6,8‑difluoro signature.

Quote Request

Request a Quote for 6,8-difluoro-3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.